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L319 Ionizable Lipid: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	L319	
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Introduction

The advent of RNA-based therapeutics, including siRNA and mRNA, has revolutionized the landscape of modern medicine. The clinical success of these modalities is intrinsically linked to the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic RNA delivery, owing to their ability to protect the nucleic acid payload from degradation and facilitate its delivery into target cells. At the heart of these LNPs are ionizable cationic lipids, a class of molecules engineered to be neutral at physiological pH and become positively charged in the acidic environment of the endosome, thereby triggering the release of the RNA cargo into the cytoplasm.

L319 is a novel, biodegradable ionizable lipid that has demonstrated significant promise in preclinical studies for the systemic delivery of RNAi therapeutics.[1][2] Its unique chemical structure, featuring ester bonds, confers biodegradability, leading to rapid elimination from tissues and an improved safety profile.[1] This technical guide provides an in-depth overview of **L319**, including its chemical properties, formulation into LNPs, mechanism of action, and relevant experimental protocols.

Core Concepts: The L319 Ionizable Lipid

L319, chemically known as Di((Z)-non-2-en-1-yl) 9-((4-

(dimethylamino)butanoyl)oxy)heptadecanedioate, is a key component in the next generation of biodegradable LNPs.[3] Its structure is designed to provide a balance of potency and safety, crucial for the development of RNA therapeutics.



Physicochemical Properties

The key physicochemical properties of **L319** are summarized in the table below. The pKa of an ionizable lipid is a critical parameter that governs its ionization state at different pH values, which is fundamental to its function in LNP formulation and intracellular delivery.[2][4]

Property	Value	Reference
Chemical Name	Di((Z)-non-2-en-1-yl) 9-((4- (dimethylamino)butanoyl)oxy)h eptadecanedioate	[3]
Synonyms	O-8670	[2]
CAS Number	1351586-50-9	[3]
Molecular Formula	C41H75NO6	[2]
Molecular Weight	678.1 g/mol	[2]
рКа	6.38	[2]
Key Structural Features	Tertiary amine head group, two unsaturated lipid tails, ester linkages	[4]

Mechanism of Action: pH-Dependent Endosomal Escape

The efficacy of **L319**-containing LNPs stems from their pH-responsive nature.[4] At the neutral pH of the bloodstream (pH ~7.4), the tertiary amine of **L319** is largely deprotonated, rendering the LNP surface relatively neutral. This neutrality minimizes non-specific interactions with blood components and reduces toxicity.[4]

Upon cellular uptake via endocytosis, the LNP is trafficked into endosomes. As the endosome matures, its internal pH drops to approximately 5.5-6.5.[4] In this acidic environment, the tertiary amine of **L319** becomes protonated, leading to a net positive charge on the LNP. This charge facilitates the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the RNA payload into the cytoplasm. This process is often referred to as endosomal escape.



Two primary models have been proposed for this endosomal escape:

- Proton Sponge Effect: The buffering capacity of the ionizable lipid leads to an influx of protons into the endosome, followed by an influx of chloride ions and water to maintain charge neutrality, ultimately causing osmotic swelling and rupture of the endosome.
- Phase Transition: The interaction between the positively charged LNP and the anionic lipids
 of the endosomal membrane can induce a transition from a bilayer to a non-bilayer
 (hexagonal) phase, creating transient pores through which the RNA can escape.

The biodegradability of **L319** is attributed to the ester bonds in its structure, which can be hydrolyzed by intracellular esterases. This leads to the breakdown of the lipid into smaller, more easily cleared components, reducing the potential for lipid accumulation and associated long-term toxicity.

LNP Formulation with L319

The formulation of LNPs is a critical step that determines their size, stability, and in vivo performance. A typical LNP formulation incorporating **L319** consists of four key components:

- Ionizable Cationic Lipid (L319): Facilitates RNA encapsulation and endosomal escape.
- Helper Lipid (DSPC 1,2-distearoyl-sn-glycero-3-phosphocholine): A phospholipid that provides structural stability to the LNP.
- Cholesterol: Another structural lipid that modulates membrane fluidity and stability.
- PEG-Lipid (PEG-DMG 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]): A polyethylene glycol-conjugated lipid that controls particle size during formation and provides a hydrophilic shield to reduce opsonization and clearance in vivo.

Quantitative Formulation Parameters

The following table summarizes the key quantitative parameters for a standard **L319**-based LNP formulation for siRNA delivery.[1]



Parameter	Value
Molar Ratio (L319:DSPC:Chol:PEG-DMG)	55:10:32.5:2.5
Lipid Nitrogen to siRNA Phosphate Ratio (N:P Ratio)	3
Total Lipid to siRNA Weight Ratio	~10:1

In Vivo Performance

L319-formulated LNPs have demonstrated robust in vivo efficacy in preclinical models, highlighting their potential for therapeutic applications.

Efficacy in Rodents and Non-Human Primates

The table below summarizes key in vivo efficacy data for L319-LNPs.

Species	Target Gene	Dose	Silencing Efficacy	Reference
Mouse	Factor VII	0.1, 0.3, 1.0 mg/kg (single IV)	>95% at 1.0 mg/kg	[1]
NHP	TTR	0.3 mg/kg (single IV)	~70%	[1]

Toxicology in Rats

A single-dose toxicology study in rats was conducted to assess the safety profile of **L319**-based LNPs.

Species	Doses Administered (single IV)	Key Findings	Reference
Rat	1, 3, 5, and 10 mg/kg	Well-tolerated with no adverse effects observed.	[1]



Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of an **L319**-like ionizable lipid and the formulation of **L319**-LNPs.

Representative Synthesis of an L319-like Ionizable Lipid

Disclaimer: The exact synthesis protocol for **L319** is proprietary. The following is a representative protocol for the synthesis of a structurally similar ionizable lipid with a tertiary amine headgroup and ester-linked tails, based on common organic chemistry principles.

Step 1: Synthesis of the Dicarboxylic Acid Linker

- Heptadecanedioic acid is reacted with an activating agent such as thionyl chloride or oxalyl chloride in an anhydrous solvent (e.g., dichloromethane) to form the diacyl chloride.
- The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at room temperature.
- The solvent and excess activating agent are removed under reduced pressure to yield the crude diacyl chloride, which is used in the next step without further purification.

Step 2: Esterification with Unsaturated Alcohols

- The diacyl chloride is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled in an ice bath.
- A solution of (Z)-non-2-en-1-ol and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent is added dropwise to the diacyl chloride solution.
- The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.
- The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The resulting diester is purified by column chromatography on silica gel.



Step 3: Synthesis of the Amino Alcohol Headgroup

- 4-(Dimethylamino)butanoic acid hydrochloride is reduced using a suitable reducing agent, such as lithium aluminum hydride (LAH), in an anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether).
- The reaction is performed under an inert atmosphere and at a controlled temperature (typically starting at 0 °C and then refluxing).
- After the reaction is complete, it is carefully quenched with water and a sodium hydroxide solution.
- The resulting precipitate is filtered off, and the filtrate is dried and concentrated to yield 4-(dimethylamino)butan-1-ol.

Step 4: Final Esterification to Yield the Ionizable Lipid

- The diester from Step 2 is reacted with 4-(dimethylamino)butan-1-ol from Step 3 in the
 presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4dimethylaminopyridine (DMAP) in an anhydrous solvent.
- The reaction is carried out at room temperature for several hours.
- The urea byproduct is filtered off, and the filtrate is washed, dried, and concentrated.
- The final product, the **L319**-like ionizable lipid, is purified by column chromatography.

LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of **L319**-LNPs encapsulating siRNA using a microfluidic mixing device.

- 1. Preparation of Solutions:
- Lipid Solution (in Ethanol):
 - Prepare stock solutions of **L319**, DSPC, cholesterol, and PEG-DMG in absolute ethanol.



- In a sterile glass vial, combine the appropriate volumes of each stock solution to achieve the desired molar ratio (55:10:32.5:2.5).
- Add additional ethanol to reach the final desired total lipid concentration (e.g., 10-20 mg/mL).
- Vortex briefly to ensure complete mixing.
- siRNA Solution (in Aqueous Buffer):
 - Dilute the stock siRNA solution in a low pH buffer, such as 10 mM citrate buffer at pH 4.0, to the desired concentration. The final concentration will depend on the target lipid to siRNA ratio.

2. Microfluidic Mixing:

- Set up the microfluidic mixing system (e.g., a NanoAssemblr™ platform) according to the manufacturer's instructions.
- Load the lipid-in-ethanol solution into one syringe and the siRNA-in-buffer solution into another syringe.
- Set the flow rates for the two syringes to achieve the desired mixing ratio (typically 3:1 aqueous to ethanol).
- Initiate the mixing process. The rapid mixing of the two streams within the microfluidic cartridge induces the self-assembly of the LNPs.
- Collect the resulting LNP dispersion from the outlet of the cartridge.
- 3. Downstream Processing:
- Dialysis/Tangential Flow Filtration (TFF): The collected LNP dispersion is typically dialyzed or subjected to TFF against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and unencapsulated siRNA. This step also raises the pH to neutralize the surface charge of the LNPs.

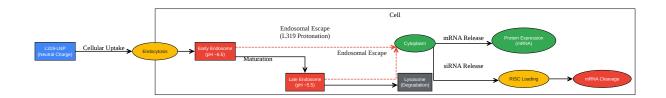


- Concentration: The LNP solution can be concentrated to the desired final concentration using centrifugal filter units or TFF.
- Sterile Filtration: The final LNP formulation is passed through a 0.22 μm sterile filter.
- 4. Characterization:
- Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
- Encapsulation Efficiency: Determined by quantifying the amount of siRNA inside the LNPs versus the total amount of siRNA. This is often done using a fluorescent dye-based assay (e.g., RiboGreen™ assay) before and after lysing the LNPs with a detergent.
- Zeta Potential: Measured to assess the surface charge of the LNPs.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows associated with **L319**-LNP technology.

L319-LNP Endosomal Escape Pathway

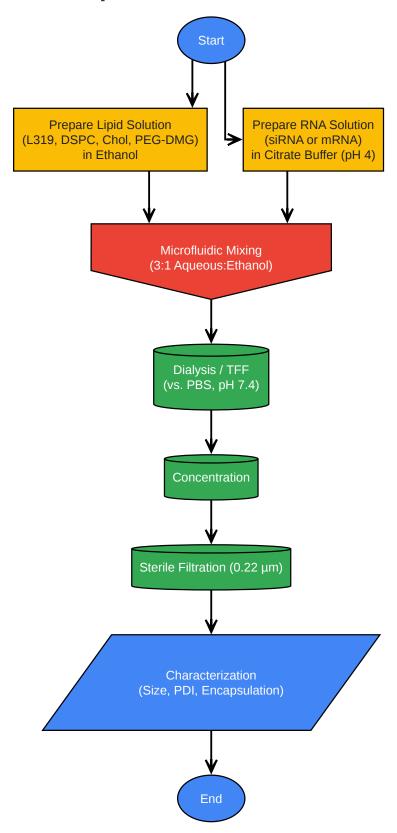


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Caption: Cellular uptake and endosomal escape of **L319**-LNPs.



LNP Formulation Experimental Workflow

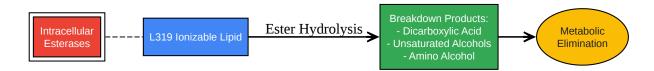


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Caption: Workflow for L319-LNP formulation.

Biodegradability of L319



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Caption: Enzymatic biodegradation of **L319**.

Conclusion

The ionizable lipid **L319** represents a significant advancement in the field of RNA delivery. Its biodegradable nature, combined with its pH-responsive mechanism for efficient endosomal escape, addresses key challenges of safety and efficacy that have historically hindered the clinical translation of RNA therapeutics. The data presented in this guide underscore the potential of **L319** as a critical component in the development of next-generation LNP-based medicines. Further research and clinical development will continue to elucidate the full therapeutic potential of this promising delivery vehicle.

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